(4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate
Description
The compound (4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate is a benzoylated derivative of its parent alcohol, (4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol (CAS 14125-70-3), which features a pyrano-dioxin core with a benzylidene-protected carbohydrate moiety . The benzoate ester introduces a lipophilic benzoyl group, altering physicochemical properties such as solubility and stability.
Properties
Molecular Formula |
C20H18O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[(4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
InChI |
InChI=1S/C20H18O5/c21-19(14-7-3-1-4-8-14)24-16-11-12-22-17-13-23-20(25-18(16)17)15-9-5-2-6-10-15/h1-12,16-18,20H,13H2/t16-,17-,18+,20?/m1/s1 |
InChI Key |
QWLNVMKXXWQLSN-FFELKDMISA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H](C=CO2)OC(=O)C3=CC=CC=C3)OC(O1)C4=CC=CC=C4 |
Canonical SMILES |
C1C2C(C(C=CO2)OC(=O)C3=CC=CC=C3)OC(O1)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate typically involves multiple steps, starting with the preparation of the tetrahydropyrano[3,2-d][1,3]dioxin core. This can be achieved through a series of cyclization reactions involving appropriate precursors under controlled conditions. The phenyl and benzoate groups are then introduced through further substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The phenyl and benzoate groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
(4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrano-Pyran Derivatives
Examples :
- 3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b)
- 3-(3,4-Dichlorobenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8c)
Key Differences :
Carbamate and Sulfonate Derivatives
Examples :
- (4aR,6R,8aS)-8a-(2,4-difluorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)-hexahydropyrano[3,4-d][1,3]thiazin-2-amine
- [(4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]4-methylbenzenesulfonate
Key Differences :
Multi-Substituted Derivatives
Examples :
- (4aR,6R,7S,8S,8aR)-2-Phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl tribenzoate
- (4aR,6S,7R,8R,8aS)-6-phenoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Key Differences :
- The tribenzoate’s steric bulk may hinder crystallization but improve metabolic stability compared to the mono-benzoate target .
- The diol derivative’s hydroxyl groups enable hydrogen bonding, making it suitable for aqueous-phase reactions .
Biological Activity
(4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydropyrano-dioxin core with a phenyl substituent and a benzoate moiety. Its molecular formula is C₁₅H₁₄O₄, with a molecular weight of approximately 270.27 g/mol. The structural complexity contributes to its varied biological interactions.
Anti-inflammatory Properties
The anti-inflammatory activity of similar tetrahydropyrano compounds has been documented. These compounds often inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Molecular docking studies may predict that this compound could interact with COX enzymes effectively.
Analgesic Effects
Preliminary studies on related oxazolones show promising analgesic properties. The analgesic activity is typically assessed using the writhing and hot plate tests in animal models. While direct studies on this specific compound are lacking, its structural analogs have demonstrated significant pain relief capabilities.
Study 1: COX Inhibition
A study conducted on similar compounds found that derivatives exhibited IC50 values lower than standard analgesics like celecoxib. This suggests that this compound may also possess strong COX inhibitory action based on its structure .
Study 2: Toxicological Assessment
Toxicity studies on related compounds indicate low acute toxicity profiles. The Organization for Economic Co-operation and Development (OECD) guidelines were followed to assess the median lethal dose (LD50), which revealed no significant adverse effects in tested models . This suggests a favorable safety profile for further exploration.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄O₄ |
| Molecular Weight | 270.27 g/mol |
| Melting Point | Not specified |
| Solubility | Not extensively studied |
| Toxicity (LD50) | Low (specific values not available) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
